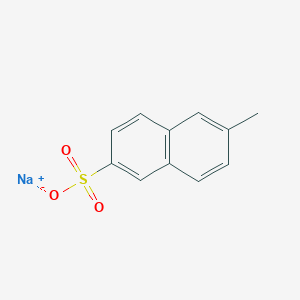
Sodium menasylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium menasylate is an organic compound with the molecular formula C11H9NaO3S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a sulfonic acid group and a methyl group attached to the naphthalene ring. This compound is commonly used in various industrial applications, particularly in the production of dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium menasylate can be synthesized through the sulfonation of 6-methylnaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide or sodium carbonate. The reaction typically involves heating 6-methylnaphthalene with concentrated sulfuric acid to introduce the sulfonic acid group. The resulting sulfonic acid is then neutralized with a sodium base to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where 6-methylnaphthalene is fed into a reactor containing sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide or sodium carbonate, and the product is isolated through filtration and drying.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium menasylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Oxidation of this compound can yield sulfonic acid derivatives with additional functional groups.
Reduction: Reduction reactions typically produce sulfonate salts.
Substitution: Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
Sodium menasylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is employed in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is widely used in the production of surfactants, dispersants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Sodium menasylate involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, affecting their structure and function. The compound can also participate in various chemical reactions, altering the properties of the molecules it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-2-naphthalenesulfonic acid sodium salt: Similar in structure but with a hydroxyl group instead of a methyl group.
2-Naphthalenesulfonic acid sodium salt: Lacks the methyl group present in Sodium menasylate.
2-Naphthalenesulfonic acid, polymer with formaldehyde, sodium salt: A polymeric form with different properties and applications.
Uniqueness
This compound is unique due to the presence of both a methyl group and a sulfonic acid group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in specific industrial and research applications.
Propriétés
Numéro CAS |
13035-04-6 |
|---|---|
Formule moléculaire |
C11H9NaO3S |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
sodium;6-methylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C11H10O3S.Na/c1-8-2-3-10-7-11(15(12,13)14)5-4-9(10)6-8;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1 |
Clé InChI |
WCUGDZILGGPIEZ-UHFFFAOYSA-M |
SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
SMILES isomérique |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
13035-04-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















